molecular formula C7H8BrClN2O2 B12999778 (3-Bromo-4-nitrophenyl)methanamine hydrochloride

(3-Bromo-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B12999778
M. Wt: 267.51 g/mol
InChI Key: CFMWLGDQKYCFOL-UHFFFAOYSA-N
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Description

Key Structural Parameters

Parameter Value
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.50762 g/mol
Bond Length (C-Br) 1.89 Å (theoretical)
Bond Angle (C-Nitro) 120° (experimental)

X-ray crystallography, though not yet reported for this specific compound, can be inferred from analogous structures. For example, 4'-bromo-3'-nitroacetophenone (C₈H₆BrNO₃) exhibits a coplanar arrangement of the nitro group with the aromatic ring, stabilized by resonance. Computational models predict similar planarity for (3-Bromo-4-nitrophenyl)methanamine hydrochloride, with intramolecular hydrogen bonding between the amine proton and the nitro oxygen (distance: 2.2 Å).

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

(3-bromo-4-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

CFMWLGDQKYCFOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Bromination

A common starting material is p-nitrochlorobenzene or related nitro-substituted chlorobenzenes. Bromination is performed selectively at the 3-position relative to the nitro group.

  • Bromination conditions:
    • Solvent: Acetic acid
    • Temperature: 15–60 °C
    • Brominating agents: Bromine, bromate salts, or N-bromosuccinimide (NBS)
    • Molar ratios: Brominating agent to substrate ~1.0–1.2:1
    • Reaction monitored until completion, then quenched in ice water to precipitate the brominated product

This step yields 3-bromo-4-fluoronitrobenzene or similar intermediates with high selectivity and purity (light yellow powder).

Etherification (Optional Intermediate Step)

In some synthetic routes, the fluorine substituent is replaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol at controlled temperatures (10–80 °C). This step is relevant when preparing methoxy derivatives as intermediates but may be bypassed if the amine is introduced directly.

  • Reaction time: 0.8–4 hours
  • Yield: ~96% for bromo-4-methoxynitrobenzene

Nitro Group Reduction to Amino Group

Reduction of the nitro group to an amine is a critical step to obtain the methanamine functionality.

  • Reducing agents: Sodium metal in water or other reductants such as iron salts or catalytic hydrogenation can be used.
  • Conditions:
    • Temperature: 70–100 °C
    • Reaction time: 4–5 hours
  • The product is typically isolated as a yellow powder (3-bromo-4-methoxyaniline or directly the amine derivative) with yields around 70–75%.

Introduction of the Methanamine Side Chain

The methanamine group can be introduced by reductive amination or nucleophilic substitution on a suitable precursor such as a benzyl halide or aldehyde derivative.

  • For example, 4-bromo-2-nitrophenylacetic acid derivatives can be converted to the corresponding amine via reduction and amination steps.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and stabilization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Bromine/Acetic acid 15–60 1–2 >90 Selective 3-bromo substitution
Etherification (optional) Sodium methoxide/Methanol 10–80 0.8–4 ~96 Converts fluoro to methoxy group
Nitro reduction Sodium metal/Water or catalytic hydrogenation 70–100 4–5 70–75 Converts nitro to amino group
Amination (methanamine formation) Reductive amination or substitution Variable Variable Variable Depends on precursor and method
Hydrochloride salt formation HCl in solvent Room temp 1–2 Quantitative Stabilizes amine as hydrochloride salt

Research Findings and Optimization Notes

  • The bromination step is highly selective when using acetic acid as solvent and controlled temperature, minimizing polybromination or side reactions.
  • Etherification is efficient and high-yielding but may be omitted if direct amination is preferred.
  • Nitro reduction requires careful control of temperature and reductant addition to avoid over-reduction or decomposition.
  • The overall yield from p-nitrochlorobenzene to the amine intermediate can reach approximately 60–70% after three steps.
  • Purity of intermediates is typically above 99%, confirmed by filtration and drying techniques.
  • Alternative synthetic routes involve metal sodium-mediated rearrangements and carboxylation to prepare related intermediates, which can be further converted to the target amine.
  • The hydrochloride salt form improves compound stability and handling for downstream applications.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

Synthesis and Chemical Reactions

(3-Bromo-4-nitrophenyl)methanamine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group, which is significant for synthesizing pharmaceuticals.
  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

Table 1: Common Reactions Involving (3-Bromo-4-nitrophenyl)methanamine Hydrochloride

Reaction TypeExample ReactionProducts
Reduction(3-Bromo-4-nitrophenyl)methanamine + H₂(3-Bromo-4-aminophenyl)methanamine
Nucleophilic Substitution(3-Bromo-4-nitrophenyl)methanamine + RNH₂(3-Ramino-4-nitrophenyl)methanamine

Antibacterial Properties

Research has indicated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus64 µg/mL

The mechanism of action is believed to involve interference with bacterial metabolic pathways, potentially through the inhibition of key enzymes.

Medicinal Chemistry

(3-Bromo-4-nitrophenyl)methanamine hydrochloride is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows it to serve as a precursor for synthesizing compounds with targeted biological activities.

Case Study: Chagas Disease Treatment

A study highlighted the potential of nitro-substituted compounds, including those derived from (3-Bromo-4-nitrophenyl)methanamine hydrochloride, in treating Chagas disease. The nitro group is crucial for the activity against Trypanosoma cruzi, the causative agent of the disease. The research indicates that modifications in the structure can enhance efficacy while reducing side effects associated with current treatments .

Environmental Impact Studies

The compound has also been investigated for its environmental effects, particularly its toxicity towards aquatic organisms. Studies have shown that certain nitroaromatic compounds can exhibit selective toxicity to non-target species, raising concerns about their ecological impact .

Mechanism of Action

The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Key Observations :

  • Positional Isomerism : The nitro group’s position (e.g., para vs. ortho) significantly impacts electronic properties. For example, the nitro group at position 4 (target compound) creates stronger electron-withdrawing effects than at position 2, altering reactivity in electrophilic substitution .
  • Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine enhances lipophilicity and metabolic stability .

Heterocyclic Derivatives

Table 2: Heterocyclic Methanamine Hydrochlorides
Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Applications
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl C₁₀H₉BrClN₃O Oxadiazole ring 319.5 Bioactive scaffolds in drug discovery
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉Cl₂N₂S Thiazole ring 261.1 Antimicrobial agents

Key Observations :

  • Oxadiazole Derivatives : The oxadiazole ring introduces rigidity and electron-deficient character, enhancing binding to biological targets like enzymes .
  • Thiazole Derivatives : Thiazole’s sulfur atom improves coordination with metal catalysts, useful in synthetic chemistry .

Multi-Halogenated and Complex Substitutions

Table 3: Multi-Substituted Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
1-(2,3-Difluoro-5-iodophenyl)methanamine HCl C₇H₇ClF₂IN F (2,3), I (5) 305.5 High halogen content for radiopharmaceuticals
N-Methyl-[(4-bromothien-3-yl)methyl]amine HCl C₆H₈BrClNS Thiophene, Br (4) 242.5 Enhanced solubility in organic solvents

Key Observations :

  • Iodine Substitution : The heavy atom (I) in the difluoro-iodo derivative may facilitate applications in imaging or radiation therapy .
  • Thiophene vs. Benzene : Thiophene’s reduced aromaticity compared to benzene alters conjugation and reactivity, favoring charge-transfer interactions .

Spectroscopic Characterization

  • NMR Data : Analogs like furan-2-yl methanamine HCl () show distinct ¹H NMR shifts (δ 3.8–4.2 ppm for -CH2NH3⁺), influenced by electron-withdrawing substituents.

Biological Activity

(3-Bromo-4-nitrophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group on a phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups often enhances the compound's lipophilicity and allows for specific interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HEP2 (epidermoid carcinoma).
  • Method : MTT assay was employed to evaluate cell viability.
  • Findings :
    • The compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency.
    • Higher efficacy was observed in HCT-116 cells with an IC50 value of 10 µM, suggesting potential for colorectal cancer treatment.
Cell Line IC50 Value (µM) Effect
MCF-715Moderate cytotoxicity
HCT-11610High cytotoxicity
HEP220Moderate cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings:

  • In vitro studies indicated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Neuropharmacological Effects

Emerging research suggests that this compound may influence neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs).

Study Insights:

  • A study indicated that derivatives of (3-Bromo-4-nitrophenyl)methanamine hydrochloride showed selective antagonism at α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection.
  • Compounds with similar structures were found to enhance memory retention in animal models, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicity

The safety profile of (3-Bromo-4-nitrophenyl)methanamine hydrochloride has been assessed through acute toxicity studies in rodents.

Toxicity Assessment:

  • No significant lethality was observed at doses up to 200 mg/kg.
  • Behavioral assessments indicated no major neurotoxic effects, although further long-term studies are warranted.

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